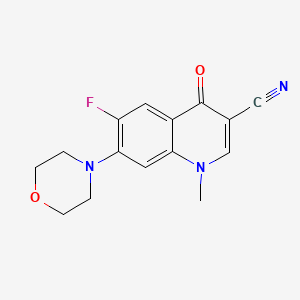

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced technologies to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbonitrile Group

The C-3 carbonitrile group exhibits moderate electrophilicity, enabling reactions with nucleophiles such as amines and hydroxylamine:

| Reaction Type | Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Hydrolysis | H2SO4/H2O, reflux | 3-Carboxylic acid derivative | |

| Amidoxime Formation | NH2OH·HCl, EtOH, NaOH, 60°C | 3-Amidoxime intermediate | |

| Thioamide Synthesis | H2S or thiols, basic conditions | 3-Thioamide derivatives |

Hydrolysis to the carboxylic acid is a critical step for generating analogs with enhanced solubility or biological activity.

Reduction and Oxidation Reactions

The oxo group at position 4 and the nitrile group participate in redox transformations:

| Target Site | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| C-4 Oxo Group | NaBH4, MeOH | Partial reduction to hydroxyl derivative | |

| C-3 Nitrile | H2/Pd-C, H2O | Reduction to primary amine | |

| C-4 Oxo Group | KMnO4, acidic conditions | Oxidation to dicarboxylic acid |

Reduction of the nitrile group is less common due to steric hindrance from the adjacent quinoline core.

Coupling Reactions

The quinoline core can undergo cross-coupling reactions after pre-functionalization:

Fluorine at C-6 directs electrophilic substitution to positions 5 and 8, enabling halogenation for subsequent couplings .

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring permits limited electrophilic substitution, guided by fluorine and morpholinyl groups:

| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| C-5/C-8 | Nitration | HNO3/H2SO4, 0°C | Nitro derivatives | |

| C-5 | Sulfonation | SO3, H2SO4 | Sulfonic acid derivatives |

The morpholinyl group’s electron-donating nature deactivates the adjacent C-7 position, directing substitutions to C-5 and C-8 .

Morpholinyl Group Reactivity

The morpholine ring demonstrates stability under standard conditions but undergoes ring-opening under extreme acidity:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Ring-Opening | Conc. HCl, 120°C | Ethylene diamine derivatives | |

| N-Alkylation | Alkyl halides, K2CO3, DMF | Quaternary ammonium salts |

Key Structural Influences on Reactivity

-

C-3 Carbonitrile : Governs nucleophilic substitutions and redox transformations.

-

C-6 Fluorine : Directs electrophilic substitutions and enhances metabolic stability.

-

C-7 Morpholinyl : Modulates electronic effects and participates in hydrogen bonding.

-

C-4 Oxo Group : Stabilizes the keto-enol tautomer, influencing redox behavior.

This compound’s versatility in chemical modifications underpins its utility in developing antibacterial and anticancer agents, with ongoing research focused on optimizing reaction pathways for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The synthesis of derivatives containing the quinoline structure has shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Screening

A study synthesized several quinoline derivatives, including 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile, and evaluated their antimicrobial properties through well-diffusion methods. The minimum inhibitory concentration (MIC) was determined using serial dilution techniques. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria, indicating a structure-activity relationship that warrants further investigation .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 6-Fluoro-1-methyl derivative | 6.25 | Mycobacterium smegmatis |

| Other derivatives (e.g., 6d, 6e) | Varies | Pseudomonas aeruginosa |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism of action involves the inhibition of specific molecular targets within cancer cells, leading to reduced cell proliferation and increased apoptosis.

Case Study: Cancer Cell Line Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, one study reported significant growth inhibition in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic use .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF7 | 15 | Significant growth inhibition |

| A549 | 20 | Induction of apoptosis |

Toxicological Profile

Safety data indicate that while the compound is generally stable under recommended conditions, it poses some risks such as skin irritation and potential respiratory toxicity upon inhalation. Acute toxicity studies have shown no significant behavioral changes or mortality at lower concentrations, but caution is advised at higher doses .

Wirkmechanismus

The mechanism of action of 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

- 6-Fluoro-1-methyl-4-oxoquinoline-3-carbonitrile

- 7-Morpholin-4-yl-4-oxoquinoline-3-carbonitrile

- 6-Fluoro-4-oxoquinoline-3-carbonitrile

Uniqueness

What sets 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile apart is the combination of its fluorine atom, morpholine ring, and nitrile group. These features contribute to its unique chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by a unique structure that imparts notable biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C15H15FN2O4

Molecular Weight: 306.29 g/mol

IUPAC Name: 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxoquinoline-3-carbonitrile

CAS Number: 70459-08-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition: The compound can inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding: It may bind to receptors, influencing cellular signaling cascades.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers screened various quinoline derivatives and found that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated moderate cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values for various cell lines were determined, demonstrating a dose-dependent response .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was evaluated against multidrug-resistant strains of E. coli. The study demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antibacterial properties .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on breast cancer cell lines (MCF-7) to assess the compound's potential as an anticancer agent. The results showed that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by flow cytometry analysis .

Safety and Toxicological Profile

According to safety data sheets, exposure to this compound can cause skin and eye irritation. It is classified under GHS categories for skin irritation (Category 2) and eye irritation (Category 2A). Long-term exposure effects remain to be fully elucidated .

Eigenschaften

IUPAC Name |

6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-18-9-10(8-17)15(20)11-6-12(16)14(7-13(11)18)19-2-4-21-5-3-19/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVSMGWRPJWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.